molecular formula C20H27NO7 B5177411 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid

3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid

Cat. No.: B5177411
M. Wt: 393.4 g/mol
InChI Key: AGHBTCKLCWNFFS-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid is a complex organic compound that features a naphthalene ring, an ether linkage, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine typically involves multiple steps:

    Formation of the naphthalen-1-yloxyethanol intermediate: This step involves the reaction of naphthalen-1-ol with ethylene oxide under basic conditions to form naphthalen-1-yloxyethanol.

    Etherification: The naphthalen-1-yloxyethanol is then reacted with 3-methoxypropylamine in the presence of a suitable catalyst to form the desired amine compound.

    Oxalic Acid Addition: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the naphthalene ring or the amine group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids as catalysts.

Major Products

The major products of these reactions depend on the specific conditions used but can include a variety of functionalized derivatives, such as hydroxylated, aminated, or alkylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the naphthalene ring and the amine group makes it a candidate for binding to biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: Shares the naphthalene core but lacks the ether and amine linkages.

    3-methoxynaphthalen-2-amine: Similar in having a methoxy group and a naphthalene ring but differs in the position of the functional groups.

    (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: Similar structure but includes a thiophene ring instead of the ethoxy linkage.

Uniqueness

What sets 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine apart is its combination of a naphthalene ring, an ether linkage, and an amine group

Properties

IUPAC Name

3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.C2H2O4/c1-20-12-5-10-19-11-13-21-14-15-22-18-9-4-7-16-6-2-3-8-17(16)18;3-1(4)2(5)6/h2-4,6-9,19H,5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHBTCKLCWNFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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